molecular formula C13H13ClO4 B2951755 (2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid CAS No. 937599-19-4

(2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid

Cat. No.: B2951755
CAS No.: 937599-19-4
M. Wt: 268.69
InChI Key: AQVHFBSFRSLPEU-SNAWJCMRSA-N
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Description

(2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid is an organic compound characterized by its unique structure, which includes an allyloxy group, a chloro substituent, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid typically involves the reaction of 4-(allyloxy)-2-chloro-5-methoxybenzaldehyde with an appropriate acrylating agent under basic conditions. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired acrylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve the use of selenium-modified microgel catalysts for the oxidation and oxidative alkoxylation of acrolein, which can yield acrylic acid derivatives with high selectivity and yield . This method is advantageous due to its mild reaction conditions and the reusability of the catalysts.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alkane or alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.

    Industry: It is used in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid involves its interaction with various molecular targets and pathways. For example, in polymerization reactions, the compound can act as a monomer that undergoes radical or ionic polymerization to form polymers with desired properties . In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid is unique due to its combination of functional groups, which confer specific reactivity and properties. The presence of the allyloxy, chloro, and methoxy groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.

Properties

IUPAC Name

(E)-3-(2-chloro-5-methoxy-4-prop-2-enoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO4/c1-3-6-18-12-8-10(14)9(4-5-13(15)16)7-11(12)17-2/h3-5,7-8H,1,6H2,2H3,(H,15,16)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVHFBSFRSLPEU-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=CC(=O)O)Cl)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/C(=O)O)Cl)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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